Cas no 2167851-36-5 (2-methyl-1-{1H-pyrazolo4,3-bpyridin-1-yl}propan-2-ol)

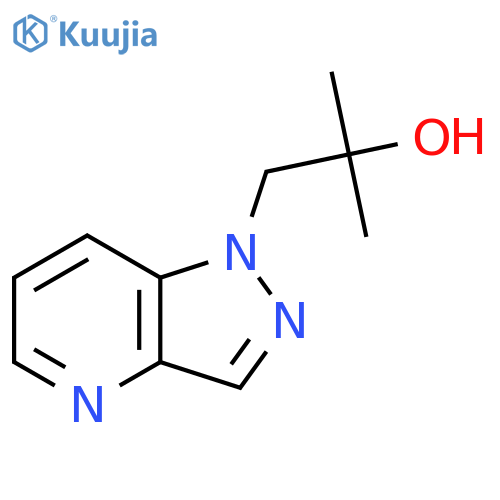

2167851-36-5 structure

商品名:2-methyl-1-{1H-pyrazolo4,3-bpyridin-1-yl}propan-2-ol

2-methyl-1-{1H-pyrazolo4,3-bpyridin-1-yl}propan-2-ol 化学的及び物理的性質

名前と識別子

-

- 2-methyl-1-{1H-pyrazolo4,3-bpyridin-1-yl}propan-2-ol

- EN300-1270003

- 2167851-36-5

- 2-methyl-1-{1H-pyrazolo[4,3-b]pyridin-1-yl}propan-2-ol

-

- インチ: 1S/C10H13N3O/c1-10(2,14)7-13-9-4-3-5-11-8(9)6-12-13/h3-6,14H,7H2,1-2H3

- InChIKey: WDQPIPXZSYIZFR-UHFFFAOYSA-N

- ほほえんだ: OC(C)(C)CN1C2C=CC=NC=2C=N1

計算された属性

- せいみつぶんしりょう: 191.105862047g/mol

- どういたいしつりょう: 191.105862047g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 208

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.5

- トポロジー分子極性表面積: 50.9Ų

2-methyl-1-{1H-pyrazolo4,3-bpyridin-1-yl}propan-2-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1270003-250mg |

2-methyl-1-{1H-pyrazolo[4,3-b]pyridin-1-yl}propan-2-ol |

2167851-36-5 | 250mg |

$774.0 | 2023-10-02 | ||

| Enamine | EN300-1270003-5.0g |

2-methyl-1-{1H-pyrazolo[4,3-b]pyridin-1-yl}propan-2-ol |

2167851-36-5 | 5g |

$4143.0 | 2023-06-08 | ||

| Enamine | EN300-1270003-1.0g |

2-methyl-1-{1H-pyrazolo[4,3-b]pyridin-1-yl}propan-2-ol |

2167851-36-5 | 1g |

$1429.0 | 2023-06-08 | ||

| Enamine | EN300-1270003-500mg |

2-methyl-1-{1H-pyrazolo[4,3-b]pyridin-1-yl}propan-2-ol |

2167851-36-5 | 500mg |

$809.0 | 2023-10-02 | ||

| Enamine | EN300-1270003-50mg |

2-methyl-1-{1H-pyrazolo[4,3-b]pyridin-1-yl}propan-2-ol |

2167851-36-5 | 50mg |

$707.0 | 2023-10-02 | ||

| Enamine | EN300-1270003-100mg |

2-methyl-1-{1H-pyrazolo[4,3-b]pyridin-1-yl}propan-2-ol |

2167851-36-5 | 100mg |

$741.0 | 2023-10-02 | ||

| Enamine | EN300-1270003-2500mg |

2-methyl-1-{1H-pyrazolo[4,3-b]pyridin-1-yl}propan-2-ol |

2167851-36-5 | 2500mg |

$1650.0 | 2023-10-02 | ||

| Enamine | EN300-1270003-10.0g |

2-methyl-1-{1H-pyrazolo[4,3-b]pyridin-1-yl}propan-2-ol |

2167851-36-5 | 10g |

$6144.0 | 2023-06-08 | ||

| Enamine | EN300-1270003-2.5g |

2-methyl-1-{1H-pyrazolo[4,3-b]pyridin-1-yl}propan-2-ol |

2167851-36-5 | 2.5g |

$2800.0 | 2023-06-08 | ||

| Enamine | EN300-1270003-10000mg |

2-methyl-1-{1H-pyrazolo[4,3-b]pyridin-1-yl}propan-2-ol |

2167851-36-5 | 10000mg |

$3622.0 | 2023-10-02 |

2-methyl-1-{1H-pyrazolo4,3-bpyridin-1-yl}propan-2-ol 関連文献

-

Jangam Lakshmidevi,Rama Moorthy Appa,Bandameeda Ramesh Naidu,S. Siva Prasad,Loka Subramanyam Sarma,Katta Venkateswarlu Chem. Commun., 2018,54, 12333-12336

-

Jinhong Gao,Zhuoru Li,Ouyang Zhang,Chuanliu Wu,Yibing Zhao Analyst, 2017,142, 1084-1090

-

Hosung Yang,Kwanwoo Shin,Giyoong Tae,Sushil K. Satija Soft Matter, 2009,5, 2731-2737

-

Rui Xiong,Naihua Miao,Yan-Ling Li,Jian Zhou,Yuanchun Pan,Cuilian Wen,Bo Wu,Zhimei Sun RSC Adv., 2017,7, 8936-8943

2167851-36-5 (2-methyl-1-{1H-pyrazolo4,3-bpyridin-1-yl}propan-2-ol) 関連製品

- 4770-00-7(3-cyano-4-nitroindole)

- 955531-09-6(3-{(4-bromophenyl)methylsulfanyl}-6-4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-ylpyridazine)

- 1934645-67-6(6-methyl-2H,3H,6H-1lambda6-pyrazolo4,3-d1,2thiazole-1,1,3-trione)

- 847378-13-6(2-{(2Z)-3-oxo-2-(3,4,5-trimethoxyphenyl)methylidene-2,3-dihydro-1-benzofuran-6-yloxy}acetonitrile)

- 483968-03-2(1-(2,6-dimethyl-1-piperidinyl)-3-(3-methoxyphenoxy)-2-propanol)

- 898641-62-8(1-(4-methoxy-2,3,5-trimethylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole)

- 2229400-41-1(2,2-dimethyl-3-(2-methyl-6-nitrophenyl)propan-1-ol)

- 1310405-22-1(6-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine)

- 926141-91-5(N-(1-cyanocyclohexyl)-2-{[5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide)

- 73024-80-3(5-(Hexadecanoylamino)fluorescein)

推奨される供給者

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量